molecular formula C4H2F6O2 B2950154 2,2,3,3,4,4-hexafluorobutanoic Acid CAS No. 679-12-9

2,2,3,3,4,4-hexafluorobutanoic Acid

Cat. No.: B2950154
CAS No.: 679-12-9
M. Wt: 196.048
InChI Key: ACPUHIQZFSBBGQ-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluorobutanoic acid is a fluorinated organic compound with the molecular formula C4H2F6O2. It is characterized by the presence of six fluorine atoms, which impart unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-hexafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the direct fluorination of butanoic acid using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods ensure high yields and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4-Hexafluorobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,3,3,4,4-Hexafluorobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, surfactants, and coatings

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-hexafluorobutanoic acid involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong hydrogen bonds with biological molecules. This property makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3,4,4-Hexafluorobutanoic acid stands out due to its symmetrical fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

2,2,3,3,4,4-hexafluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O2/c5-1(6)3(7,8)4(9,10)2(11)12/h1H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPUHIQZFSBBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC2F4COOH, C4H2F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892417
Record name 4H-Perfluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-12-9
Record name 4H-Perfluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4-Hexafluorobutyric acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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